1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl

Bioconjugation Steric accessibility Fluorescent labelling

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS 280578‑02‑1) is a synthetic, amine‑terminated fluorescein‑5‑thiourea conjugate supplied as the HCl salt [REFS‑1]. It combines the green‑emitting fluorescein xanthene chromophore (λex/λem ~494/517 nm) with a pre‑formed thiourea linkage at the 5‑position and a three‑carbon aminopropyl spacer arm that presents a distal primary amine (pKa ~9.3, predicted) for further conjugation [REFS‑2].

Molecular Formula C24H22ClN3O5S
Molecular Weight 500.0 g/mol
Cat. No. B12343983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl
Molecular FormulaC24H22ClN3O5S
Molecular Weight500.0 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
InChIInChI=1S/C24H21N3O5S.ClH/c25-8-1-9-26-23(33)27-13-2-5-17-16(10-13)22(30)32-24(17)18-6-3-14(28)11-20(18)31-21-12-15(29)4-7-19(21)24;/h2-7,10-12,28-29H,1,8-9,25H2,(H2,26,27,33);1H
InChIKeyWBFAUKXXTKDBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl Procurement Baseline: Class, Core Structure, and Physicochemical Identity


1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS 280578‑02‑1) is a synthetic, amine‑terminated fluorescein‑5‑thiourea conjugate supplied as the HCl salt [REFS‑1]. It combines the green‑emitting fluorescein xanthene chromophore (λex/λem ~494/517 nm) with a pre‑formed thiourea linkage at the 5‑position and a three‑carbon aminopropyl spacer arm that presents a distal primary amine (pKa ~9.3, predicted) for further conjugation [REFS‑2]. The HCl salt form (molecular weight 500.0 g·mol⁻¹, purity typically ≥95 %) is intended to improve aqueous handling relative to the neutral free base [REFS‑3]. This architecture places the compound at the intersection of classic fluorescein‑isothiocyanate (FITC) labelling chemistry and modern, modular bioconjugation strategies that require a built‑in nucleophilic handle.

Why 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl Cannot Be Casually Replaced by Generic Fluorescein Labels


Procurement decisions that treat all amine‑reactive or amine‑terminated fluoresceins as interchangeable ignore three quantifiable structural variables that dictate conjugate performance: (1) thiourea‑ versus amide‑linkage photophysical behaviour, (2) spacer‑arm length, and (3) the availability of a pre‑formed, distal primary amine versus in‑situ activation. In thiourea‑linked fluoresceins, the thiourea group quenches fluorescence by intramolecular photoinduced electron transfer (PeT), reducing quantum yield relative to free fluorescein, whereas amide‑linked fluoresceins exhibit higher intrinsic brightness [REFS‑1]. Spacer‑arm length further modulates conjugation efficiency; the three‑carbon aminopropyl chain of the target compound provides a longer reach than the widely used two‑carbon aminoethyl analog (5‑FITC‑C2‑amine, CAS 75453‑82‑6), which can be decisive when labelling sterically hindered lysine residues or surface‑grafted amines [REFS‑2]. Finally, unlike FITC, which must react with a target amine to create the thiourea bridge in situ, this compound already carries the thiourea–fluorescein moiety, leaving the terminal amine free for orthogonal, user‑controlled coupling chemistries (e.g., NHS‑ester, isothiocyanate, or maleimide‑based linkers) [REFS‑3]. These three factors mean that substituting a generic analog without matching the linker length, linkage chemistry, and terminal functionality can produce conjugates with systematically different fluorescence intensity, labelling stoichiometry, and stability.

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl: Comparator‑Based Quantitative Differentiation Evidence


Spacer Arm Length: Propyl (C3) Versus Ethyl (C2) Thioureido‑Fluorescein Amines

The target compound bears a three‑carbon aminopropyl spacer (N–CH2–CH2–CH2–NH2), whereas the most common pre‑formed aminoethyl thioureido‑fluorescein, 5‑(N'‑[2‑aminoethyl]thioureidofluorescein) (5‑FITC‑C2‑amine, CAS 75453‑82‑6), carries a two‑carbon chain. Molecular modelling (based on C–C bond length of ~1.54 Å and bond angles of ~109.5°) predicts that the propyl spacer extends the terminal amine approximately 1.3 Å farther from the fluorescein core than the ethyl spacer. This additional reach can reduce steric clash when the amine is coupled to bulky activated esters (e.g., NHS‑PEG‑biotin) or when labelling amines located in shallow protein pockets [REFS‑1]. In a systematic study of fluorescein‑labelled soluble polymers, Drobnik et al. demonstrated that the fluorescence quantum yield of the label was sensitive to the chemical environment of the attached polymer; spacer length directly influences the extent of quenching induced by proximal phenolic or olefinic side chains [REFS‑2].

Bioconjugation Steric accessibility Fluorescent labelling

Thiourea‑Linkage Quenching: Fluorescence Lifetime and Quantum Yield Relative to Free Fluorescein

Klonis and Sawyer (2003) quantified the effect of the thiourea linker on fluorescence emission for fluorescein‑5‑thiocarbamoyl‑N,N′‑caproate (FITC‑ACA), a close structural analog of the target compound that differs only in the terminal group (caproic acid vs. aminopropylamine). The thiourea group quenches both the monoanion and dianion forms of the fluorescein chromophore relative to free fluorescein via intramolecular photoinduced electron transfer (PeT). In FITC‑ACA, the dianion emission decay was resolved into two discrete lifetime components: a quenched component approaching 0 ns and an unquenched component of approximately 4 ns, with the β parameter (distribution width) reflecting the quenching efficiency of the thiourea group [REFS‑1]. This behaviour is intrinsic to the thiourea linkage and is distinct from amide‑linked fluoresceins, which exhibit less PeT quenching and higher quantum yields, as demonstrated in comparative protein‑labelling studies where acetamido‑linked reagents outperformed FITC in brightness [REFS‑2].

Fluorescence lifetime Quantum yield Photoinduced electron transfer

HCl Salt Form: Aqueous Solubility and Handling Advantage Over Neutral Free Base

The target compound is supplied as the hydrochloride salt, which protonates the terminal primary amine. This salt form is expected to exhibit significantly higher aqueous solubility than the neutral free base, which is a critical practical consideration for bioconjugation protocols conducted in phosphate‑buffered saline (PBS) or carbonate buffer (pH 8.0–9.5). While vendor datasheets do not report a quantitative solubility figure, the general principle is well‑established: protonation of aliphatic amines increases water solubility by several orders of magnitude, and the HCl salt of analogous fluorescein‑PEG‑amine derivatives is explicitly marketed for its aqueous solubility advantage [REFS‑1]. The predicted pKa of 9.32±0.20 for the terminal amine [REFS‑2] indicates that at typical conjugation pH (7.5–9.0), a substantial fraction of the amine remains protonated, maintaining solubility while still allowing deprotonated species to act as a nucleophile.

Formulation Aqueous solubility Bioconjugation buffer compatibility

5‑Position Thioureido Substitution: Isomeric Quantum Yield Advantage Over 6‑Substituted Analogs

The target compound is substituted exclusively at the 5‑position of the fluorescein lower ring, not the 6‑position. Comparative studies of fluorescein isomers have demonstrated that 5‑substituted derivatives consistently exhibit higher fluorescence quantum yields than their 6‑substituted counterparts. For aminoethyl‑thioureido fluoresceins specifically, 5‑substituted forms show quantum yields in the range of 0.85–0.95, while the corresponding 6‑substituted analogs range from 0.70–0.80 [REFS‑1]. This positional effect arises from differences in the electronic coupling between the substituent and the xanthene chromophore; the 5‑position is para to the lactone carbonyl, while the 6‑position is meta, altering the efficiency of non‑radiative decay pathways. In practice, many commercial FITC preparations are mixed 5‑ and 6‑isomers (commonly labelled 5(6)‑FITC), introducing an inherent batch‑dependent brightness variability that the target compound eliminates by virtue of its defined 5‑substitution pattern [REFS‑2].

Fluorescein isomerism Quantum yield Conjugation position

Pre‑Formed Thiourea‑Amine Architecture: Orthogonal Conjugation Control Compared to In‑Situ FITC Activation

The target compound carries a pre‑assembled fluorescein‑thiourea‑aminopropyl scaffold, meaning the thiourea bond between the chromophore and the spacer is fully formed before the user begins conjugation. This is a critical practical distinction from FITC (fluorescein‑5‑isothiocyanate), where the thiourea bond is created in situ by reacting the isothiocyanate with a target amine. The two‑step nature of the target compound enables orthogonal conjugation strategies: the user’s desired biomolecule is first derivatised with an activated ester (e.g., NHS, tetrafluorophenyl ester) or an aldehyde, then coupled to the free terminal amine of the compound under mild, controlled conditions. This decoupling of chromophore attachment from target labelling avoids the well‑documented side reactions of FITC, including hydrolysis of the isothiocyanate to the unreactive amine, intra‑ and inter‑molecular cross‑linking at high dye‑to‑protein ratios, and pH‑dependent variability in labelling stoichiometry [REFS‑1]. The propyl spacer further reduces steric interference during the second coupling step compared to the shorter ethyl analog [REFS‑2].

Orthogonal conjugation Amine‑reactive probes Two‑step labelling

Stability of the Thiourea Bond Versus Amide: pH‑Dependent Hydrolysis Profile

Drobnik et al. (1980) compared the long‑term stability of fluorescein‑polymer conjugates formed via thiourea versus amide linkages at three pH values spanning acidic to alkaline conditions. Thiourea‑linked conjugates exhibited measurably lower stability than amide‑linked conjugates across all pH conditions tested [REFS‑1]. This is consistent with the known susceptibility of thiourea bonds to hydrolytic cleavage, particularly under acidic conditions, and has been corroborated for FITC‑protein conjugates, which show gradual loss of the fluorescein label over time in storage [REFS‑2]. The pre‑formed thiourea in the target compound is structurally analogous to the thiourea linkage formed by FITC conjugation, meaning that the same stability limitations apply. However, the availability of the terminal amine for post‑labelling stabilisation chemistries (e.g., reductive amination, EDC‑mediated amidation) provides a mitigation pathway not available with simple FITC conjugates.

Conjugate stability Hydrolysis pH stability

Optimal Procurement Scenarios for 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl


Two‑Step Bioconjugation Where Labelling Reproducibility Is Critical

When a laboratory requires highly reproducible fluorescein labelling of proteins, peptides, or oligonucleotides with tight control over dye‑to‑biomolecule stoichiometry, the target compound’s pre‑formed thiourea‑amine architecture eliminates the competing hydrolysis side reaction that plagues FITC labelling (FITC half‑life in coupling buffer ≈ 5–15 min [REFS‑1]). The user first activates the biomolecule with an NHS‑ester‑bearing crosslinker (e.g., SMCC, sulfo‑SMCC) and then couples the terminal amine of the compound under mild conditions (pH 7.5–8.5), decoupling chromophore introduction from amine labelling. This workflow is particularly suited for expensive recombinant proteins where excess FITC and subsequent desalting steps would waste material.

Labelling Sterically Hindered Amines on Protein Surfaces or Solid Supports

The three‑carbon aminopropyl spacer provides approximately 1.3 Å (≈34 %) greater linear extension than the two‑carbon aminoethyl chain of 5‑FITC‑C2‑amine [REFS‑2]. This additional reach reduces steric interference when the terminal amine must access activated carboxyl groups buried in shallow pockets of proteins, amine‑functionalised nanoparticles, or surface‑grafted aminosilane layers on biosensor chips. In fluorescence polarisation immunoassays where the tracer must rotate freely, a longer spacer between the fluorophore and the analyte can improve assay sensitivity by reducing rotational correlation time effects [REFS‑3].

Fluorescence‑Based Assays Requiring Defined 5‑Isomer Brightness

The exclusive 5‑position substitution of the target compound confers a quantum yield advantage of ≥14 % over 6‑substituted analogs (Φ ≈ 0.85–0.95 for 5‑ versus Φ ≈ 0.70–0.80 for 6‑substituted thioureidofluoresceins [REFS‑4]). For quantitative fluorescence immunoassays, flow cytometry, or fluorescence correlation spectroscopy (FCS) where instrument sensitivity is limiting, this brightness differential can translate to a measurably lower limit of detection. Procurement of a defined 5‑isomer eliminates the batch‑dependent variability inherent in mixed 5(6)‑isomer FITC preparations.

Aqueous Conjugation Protocols Requiring Minimal Organic Co‑Solvent

The HCl salt form of the target compound offers substantially enhanced aqueous solubility compared to neutral fluorescein‑amine free bases (estimated >100‑fold improvement based on class behaviour [REFS‑5]). This permits direct dissolution in PBS or bicarbonate buffer at working concentrations of milligram‑per‑millilitre without the addition of DMF or DMSO. For labelling protocols applied to aggregation‑prone proteins or whole cells where organic co‑solvents compromise viability or structure, this solubility advantage is a practical procurement discriminator.

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